

# The chemical structure of JC124

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: JC124

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An In-depth Technical Guide to the NLRP3 Inflammasome Inhibitor **JC124**

## Introduction

**JC124** is a potent and selective small molecule inhibitor of the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome.[1][2][3] Developed through the structural optimization of glyburide, **JC124** was designed to eliminate hypoglycemic effects while retaining anti-inflammatory properties.[4] It has demonstrated significant therapeutic potential in preclinical models of neuroinflammation, including traumatic brain injury, Alzheimer's disease, and epilepsy, primarily through its targeted inhibition of the NLRP3 signaling cascade.[5][6][7] This document provides a comprehensive technical overview of **JC124**, including its chemical structure, mechanism of action, quantitative data, and detailed experimental protocols for researchers, scientists, and drug development professionals.

## Chemical Structure and Properties

**JC124** is a benzenesulfonamide-based compound. Its chemical identity and key physicochemical properties are summarized below.

| Identifier        | Value  |
|-------------------|--|
| IUPAC Name        | 5-chloro-2-methoxy-N-[2-[4-(methylsulfamoyl)phenyl]ethyl]benzamide   |
| CAS Number        | 1638611-48-9[1]  |
| Molecular Formula | C <sub>17</sub> H <sub>19</sub> ClN <sub>2</sub> O <sub>4</sub> S[1] |
| Molecular Weight  | 382.86 g/mol [1]   |
| SMILES            | CNS(=O)<br>(=O)c1ccc(CCNC(=O)c2cc(Cl)ccc2OC)cc1[3]                   |

| Property   | Value                  | Conditions   |
|------------|------------------------|--|
| Appearance | Solid Powder           | -  |
| Solubility | 225.0 mg/mL (587.7 mM) | In DMSO, with pH adjusted to 3 with HCl. Sonication is recommended.[3] |
| 10 mM      | In DMSO[2]             |  |

## Mechanism of Action: NLRP3 Inflammasome Inhibition

**JC124** exerts its anti-inflammatory effects by directly targeting and inhibiting the assembly and activation of the NLRP3 inflammasome.[8] The NLRP3 inflammasome is a multi-protein complex in the cytosol of immune cells, such as microglia, that plays a critical role in the innate immune response.[8][9] Its activation occurs via a two-signal process:

- Priming (Signal 1): Triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), this step leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1 $\beta$  (pro-IL-1 $\beta$ ) through the NF- $\kappa$ B pathway.[4][8]
- Activation (Signal 2): A variety of stimuli, including ATP, crystalline structures, or potassium efflux, trigger the oligomerization of the NLRP3 protein.[4][10] This recruits the adaptor

protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.

This assembly leads to the autocatalytic cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1 $\beta$  and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[8][9]

**JC124** selectively inhibits this pathway by preventing the formation of the active inflammasome complex, thereby blocking ASC aggregation and subsequent caspase-1 activation and IL-1 $\beta$  release.[5] Mechanistic studies suggest that **JC124** binds directly to the NLRP3 protein to inhibit its function.[8][10]

Figure 1. **JC124** inhibits the NLRP3 inflammasome signaling pathway.

## Quantitative Biological Data

The inhibitory activity and in vivo efficacy of **JC124** have been characterized in various models.

| Parameter        | Value            | Assay/Model   |
|------------------|------------------|---|
| IC <sub>50</sub> | 3.25 µM          | Inhibition of IL-1β release in LPS/ATP-stimulated J774A.1 macrophage cells. <a href="#">[2]</a>   |
| In Vivo Efficacy | 100 mg/kg        | Reduced neuronal degeneration and neuroinflammation in a rat model of traumatic brain injury (TBI). <a href="#">[1]</a>                                     |
| In Vivo Efficacy | 50 mg/kg (daily) | Decreased Aβ deposition and improved cognitive function in TgCRND8 and APP/PS1 mouse models of Alzheimer's disease. <a href="#">[2]</a> <a href="#">[6]</a> |
| In Vivo Efficacy | 50 mg/kg (daily) | Suppressed seizures and reduced neuronal loss in a kainic acid-induced mouse model of epilepsy. <a href="#">[7]</a> <a href="#">[11]</a>                    |

## Experimental Protocols

The following sections provide detailed methodologies for the preparation and in vivo administration of **JC124**, based on published preclinical studies.

### Preparation of JC124 for In Vivo Administration

**JC124** is typically prepared as a suspension for intraperitoneal (i.p.) injection.

Materials:

- **JC124** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)

- Tween 80
- Sterile Saline (0.9% NaCl)

#### Procedure:

- Prepare a stock solution of **JC124** in DMSO. For a final formulation of 5 mg/mL, a stock of 50 mg/mL in DMSO can be used.
- To prepare the final injection vehicle, combine the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[3]
- Add the **JC124** DMSO stock to the PEG300 and mix thoroughly until the solution is clear.
- Add the Tween 80 and continue mixing.
- Finally, add the sterile saline to reach the final volume and concentration (e.g., 5 mg/mL).
- Sonication is recommended to ensure the compound is fully dissolved or evenly suspended before administration.[3] The working solution should be prepared fresh before use.

## In Vivo Administration in an Alzheimer's Disease Mouse Model

This protocol describes the long-term administration of **JC124** to transgenic mouse models of Alzheimer's disease, such as APP/PS1 or TgCRND8 mice.[12]

#### Animal Model:

- APP/PS1 or TgCRND8 transgenic mice and non-transgenic wild-type littermates.

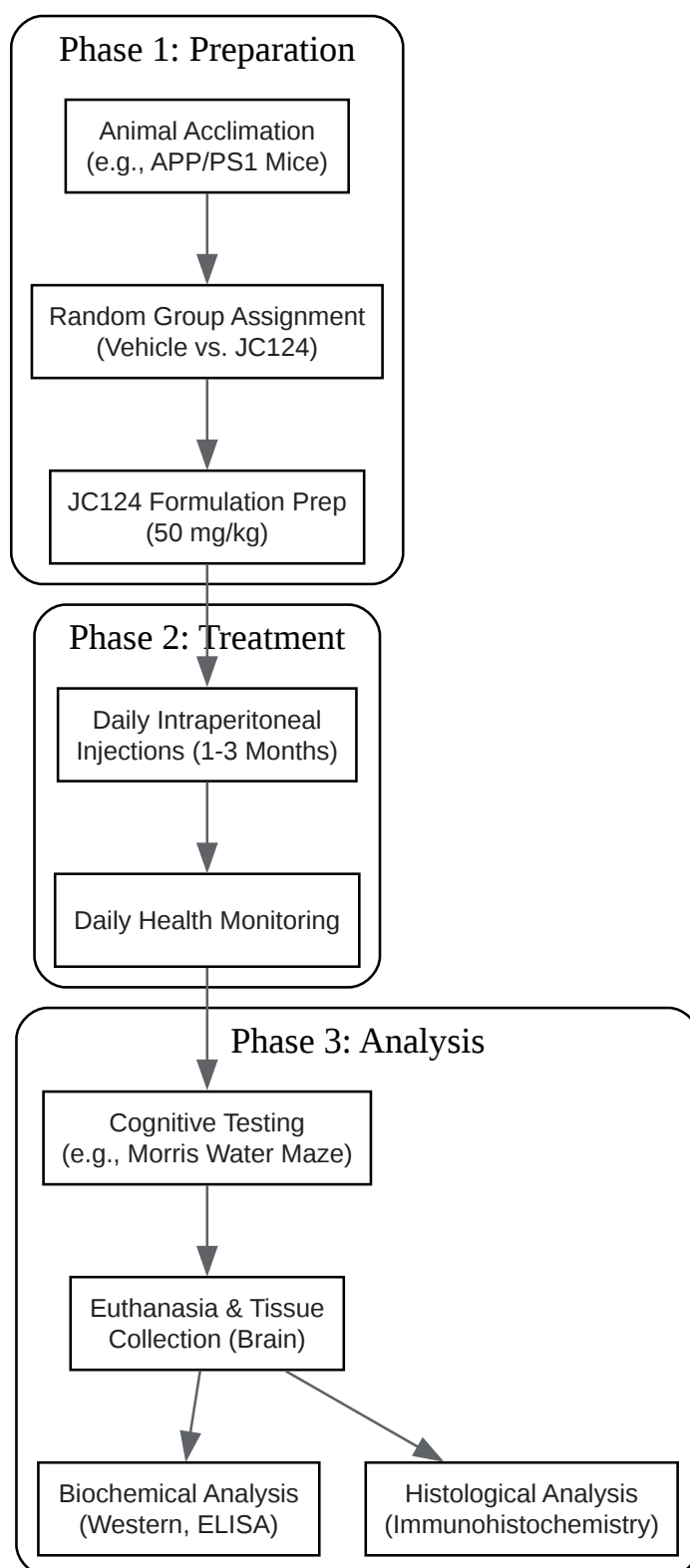
#### Dosing Regimen:

- Dose: 50 mg/kg body weight.[2]
- Route of Administration: Intraperitoneal (i.p.) injection.[2]
- Frequency: Once daily.[2]

- Duration: Treatment periods can range from 1 to 3 months, depending on the study's endpoint (e.g., assessing plaque development or cognitive decline).[12]

#### Experimental Procedure:

- Animal Acclimation: House animals under standard conditions with ad libitum access to food and water for at least one week before the experiment begins.
- Group Allocation: Randomly assign transgenic animals to a vehicle control group and a **JC124** treatment group. Include a group of wild-type littermates as a baseline control.
- Drug Preparation: Prepare the **JC124** formulation as described above immediately before injection. Prepare a vehicle-only solution (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) for the control group.
- Administration: Administer the daily i.p. injection to each mouse according to its body weight.
- Monitoring: Monitor animals daily for any adverse effects.
- Endpoint Analysis: At the conclusion of the treatment period, perform behavioral tests (e.g., Morris water maze) to assess cognitive function. Subsequently, euthanize the animals and collect brain tissue for downstream analysis, including:
  - Western Blot: To quantify levels of NLRP3, caspase-1, IL-1 $\beta$ , A $\beta$ , and synaptic proteins.[6]
  - Immunohistochemistry/Immunofluorescence: To visualize A $\beta$  plaques, microglia activation, and astrogliosis.[6]
  - ELISA: To measure levels of soluble and insoluble A $\beta$ <sub>1-42</sub>. [6]



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Figure 2. A typical experimental workflow for in vivo testing of **JC124**.

## Conclusion

**JC124** is a well-characterized and specific inhibitor of the NLRP3 inflammasome with proven anti-inflammatory and neuroprotective effects in multiple animal models of neurological disease. Its defined mechanism of action, favorable in vivo activity, and established experimental protocols make it a valuable research tool for investigating the role of neuroinflammation in disease pathogenesis and for the development of novel therapeutics targeting the NLRP3 pathway.

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- To cite this document: BenchChem. [The chemical structure of JC124]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610524#the-chemical-structure-of-jc124]

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